molecular formula C20H15N5O3S B13996007 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide CAS No. 29821-91-8

4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide

Cat. No.: B13996007
CAS No.: 29821-91-8
M. Wt: 405.4 g/mol
InChI Key: IOROHHFNXSCMPV-UHFFFAOYSA-N
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Description

4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide is a complex organic compound that features an azo group (-N=N-) linking an 8-hydroxyquinoline moiety to a pyridin-2-ylbenzenesulfonamide structure

Preparation Methods

The synthesis of 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide typically involves an azo coupling reaction. This process begins with the diazotization of an aromatic amine, followed by coupling with 8-hydroxyquinoline. The reaction conditions often require maintaining a low temperature to stabilize the diazonium salt and ensure a successful coupling reaction . Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining product purity and yield.

Chemical Reactions Analysis

4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide involves its ability to chelate metal ions. This chelation can inhibit metal-dependent enzymes or disrupt metal ion homeostasis in cells, leading to various biological effects. The compound’s molecular targets include enzymes that require metal ions for their activity, such as glyoxalase I, which is involved in detoxifying methylglyoxal .

Comparison with Similar Compounds

Similar compounds to 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide include other azo compounds and 8-hydroxyquinoline derivatives. These compounds share the ability to form metal complexes and exhibit similar biological activities. this compound is unique due to its specific combination of functional groups, which may confer distinct properties and applications .

Properties

CAS No.

29821-91-8

Molecular Formula

C20H15N5O3S

Molecular Weight

405.4 g/mol

IUPAC Name

4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C20H15N5O3S/c26-18-11-10-17(16-4-3-13-22-20(16)18)24-23-14-6-8-15(9-7-14)29(27,28)25-19-5-1-2-12-21-19/h1-13,26H,(H,21,25)

InChI Key

IOROHHFNXSCMPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C4C=CC=NC4=C(C=C3)O

Origin of Product

United States

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